![molecular formula C11H13NO B2362437 5-Phenylpiperidin-2-one CAS No. 3973-63-5](/img/structure/B2362437.png)
5-Phenylpiperidin-2-one
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Overview
Description
5-Phenylpiperidin-2-one is a chemical compound with the CAS Number: 3973-63-5 and a molecular weight of 175.23 . It is primarily used for research and development .
Synthesis Analysis
Piperidines, including this compound, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H13NO . It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives, including this compound, are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Sigma Receptor Ligands
5-Phenylpiperidin-2-one derivatives have been studied for their high affinity for sigma receptors, which are implicated in several neurological processes. For instance, compounds with 4-phenylpiperidin-4-ol and 4-benzylpiperidine moieties, closely related to this compound, showed high affinity for sigma1 and sigma2 sites. This suggests potential applications in neurological research and treatment (Prezzavento et al., 2007).
Anticancer and DNA Binding Agents
Compounds related to this compound have been evaluated for their anticancer, DNA binding, and antibacterial potentials. The eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, which are structurally related, indicated significant anticancer and antibacterial activity, marking a promising area for further research in cancer and infection control (Gupta et al., 2016).
Dopamine Receptor Activities
The phenylpiperidine structure is a key component in the development of dopamine stabilizers, which have applications in treating brain disorders like schizophrenia and Huntington's disease. This research trajectory, starting with the development of the partial dopamine agonist (-)-3-PPP of phenylpiperidine structure, highlights the importance of this compound derivatives in neuropsychopharmacology (Carlsson et al., 2004).
Apoptosis Inducers in Cancer Therapy
In the search for new anticancer drugs, phenylpiperidine derivatives have been identified as potential apoptosis inducers. This discovery opens up new avenues for the development of more effective cancer therapies (Cai et al., 2006).
Metabotropic Glutamate Receptor Modulators
Studies have shown that phenylpiperidine-substituted pyridones, structurally related to this compound, have promising roles as positive allosteric modulators of the metabotropic glutamate 2 receptor. This suggests potential therapeutic applications in neurological disorders such as schizophrenia and depression (Cid et al., 2014).
Adrenergic and Imidazoline Activity
Research on 3-phenylpiperidines dimethyl-substituted on the phenyl ring, related to this compound, has revealed significant activity on α-adrenergic receptors and I1-imidazoline receptors, indicating potential applications in cardiovascular and neurological disorders (Macchia et al., 1998).
Enantioselective Biocatalytic Synthesis
This compound derivatives have been synthesized using an enantioselective biocatalytic approach, showcasing the potential for creating biologically active compounds through eco-friendly and efficient methods (Vink et al., 2003).
Mechanism of Action
Target of Action
5-Phenylpiperidin-2-one is a derivative of piperidine , a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . .
Mode of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities . They are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Biochemical Pathways
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .
Pharmacokinetics
Piperidine derivatives represent a key and extensive category of nitrogen bearing heterocyclic compounds .
Result of Action
Both piperine and piperidine lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Action Environment
It is known that the concentrations of certain compounds can be influenced by a combination of natural and anthropogenic factors .
Future Directions
Piperidines, including 5-Phenylpiperidin-2-one, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, such as 5-Phenylpiperidin-2-one, play a significant role in the pharmaceutical industry
Cellular Effects
Piperidine derivatives have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects
Molecular Mechanism
Piperidine derivatives are known to interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation
Metabolic Pathways
Piperidine derivatives are known to be involved in various metabolic processes .
properties
IUPAC Name |
5-phenylpiperidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-7-6-10(8-12-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYJDLYSXYMKTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3973-63-5 |
Source
|
Record name | 4-Phenyl-delta-valerolactam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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